3-Ethynylcyclooctan-1-one

Description

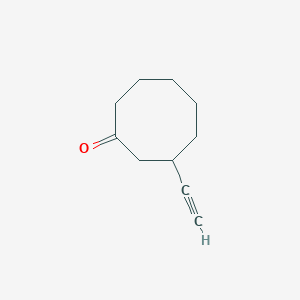

3-Ethynylcyclooctan-1-one is a cyclic ketone derivative featuring an eight-membered cyclooctane ring with a ketone group at position 1 and an ethynyl (acetylene) substituent at position 3. Its molecular structure combines the steric strain inherent to medium-sized rings with the electronic effects of the ethynyl group, making it a compound of interest in synthetic organic chemistry and materials science.

Properties

CAS No. |

155222-55-2 |

|---|---|

Molecular Formula |

C10H14O |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

3-ethynylcyclooctan-1-one |

InChI |

InChI=1S/C10H14O/c1-2-9-6-4-3-5-7-10(11)8-9/h1,9H,3-8H2 |

InChI Key |

UVLSPDSCEFSAGT-UHFFFAOYSA-N |

SMILES |

C#CC1CCCCCC(=O)C1 |

Canonical SMILES |

C#CC1CCCCCC(=O)C1 |

Synonyms |

Cyclooctanone, 3-ethynyl- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on 3-Ethynylcyclooctan-1-one and 4-methylcycloheptan-1-one, a structurally analogous cycloalkanone derivative documented in the provided evidence .

Table 1: Structural and Functional Comparison

Key Differences and Implications

Ring Size and Strain: The cyclooctane ring in this compound introduces greater conformational flexibility compared to the cycloheptane ring of 4-methylcycloheptan-1-one. Medium-sized rings (8–10 members) often exhibit transannular strain, which can influence reactivity and stability . Cycloheptanone derivatives like 4-methylcycloheptan-1-one are typically more rigid, favoring specific reaction pathways such as ring-opening or functionalization at the methyl group.

This contrasts with the electron-donating methyl group in 4-methylcycloheptan-1-one, which may stabilize adjacent carbocations or intermediates . Ethynyl groups also enable click chemistry (e.g., azide-alkyne cycloaddition), offering synthetic versatility absent in methyl-substituted analogs.

Applications :

- 4-Methylcycloheptan-1-one is often utilized as a precursor in fragrance synthesis due to its stability and mild odor profile .

- This compound’s applications remain speculative but could include polymer crosslinking or pharmaceutical intermediates due to its reactive alkyne group.

Research Findings and Limitations

- Synthetic Challenges: Cyclooctanone derivatives are notoriously difficult to synthesize with high purity due to competing ring-contraction or expansion reactions. This contrasts with cycloheptanones, which are more straightforward to isolate .

- Thermodynamic Stability : Computational studies suggest that this compound may exhibit lower thermal stability than 4-methylcycloheptan-1-one due to steric clash between the ethynyl group and the ketone oxygen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.